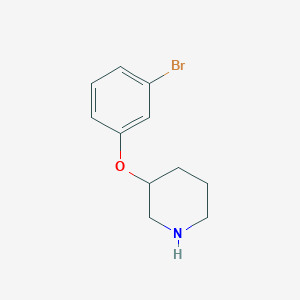

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO5S . It has a molecular weight of 269.64 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClFNO5S/c1-15-6-2-4(9)7(16(8,13)14)3-5(6)10(11)12/h2-3H,1H3 . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique

Sulfonamides and Carbamates Synthesis

The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized from 1,2-difluoro-4-nitrobenzene. A series of new sulfonamides and carbamates were synthesized by reacting substituted aryl sulfonyl chlorides with this precursor. These compounds, especially sulfonamide derivatives, demonstrated potent antifungal and antimicrobial activities. Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, showing good binding affinities and forming hydrogen bonds with surrounding amino acids at the active site (Janakiramudu et al., 2017).

Synthesis of Isomeric Fluoronitrobenzene-Sulfonyl Chlorides

A method for synthesizing isomeric fluoronitrobenzenesulfonyl chlorides was described, starting from difluoronitrobenzenes. The synthesis involved a regioselective reaction with phenylmethanethiol, followed by oxidative cleavage to produce the sulfonyl chlorides. The synthetic utility of these compounds was demonstrated through the sequential functionalization of 2-fluoro-6-nitrobenzenesulfonyl chloride (Zhersh et al., 2010).

Molecular Structure and Spectroscopic Studies

Gas-phase Electron Diffraction and Quantum Chemical Study

A detailed structural analysis of the 4-nitrobenzene sulfonyl chloride molecule was conducted using gas-phase electron diffraction and quantum chemical studies. Various structural parameters and internal rotation barriers were calculated, providing insights into the molecular structure and the position of functional groups relative to the benzene ring plane (Petrov et al., 2009).

Vibrational Spectroscopic and Quantum Chemical Studies

4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives were extensively studied using spectroscopic (FTIR spectra) and theoretical methods. Parameters like molecular geometry, HOMO, LUMO, and nonlinear optical activity (NLO) values were calculated, providing insights into the chemical significance of sulfonyl chloride and its derivatives (Nagarajan & Krishnakumar, 2018).

Chemical Reactivity and Applications

SuFEx Clickable Reagent for Isoxazole Synthesis

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new fluorosulfonylation reagent, was developed, functioning as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles was realized through a cycloaddition, providing a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Mécanisme D'action

Target of Action

The primary targets of 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups. These include amines, alcohols, and thiols, which can react with the sulfonyl chloride group to form sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .

Mode of Action

The compound’s mode of action involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction with a nucleophile, such as an amine, alcohol, or thiol, to form a new bond .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the reaction of the sulfonyl chloride group with nucleophiles. This can lead to the synthesis of a wide range of sulfonamide, sulfonic ester, and sulfonic thioester derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the compound to exhibit its reactivity. Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the yield of the reaction .

Propriétés

IUPAC Name |

2-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)7(16(8,13)14)3-5(6)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEGWIXAJMHPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

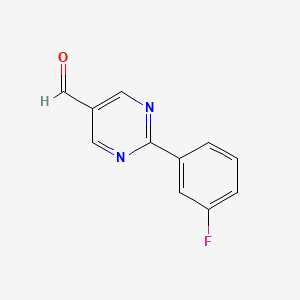

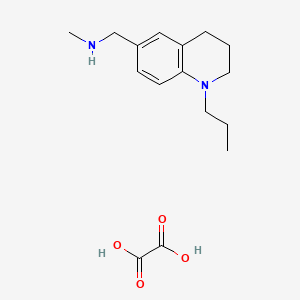

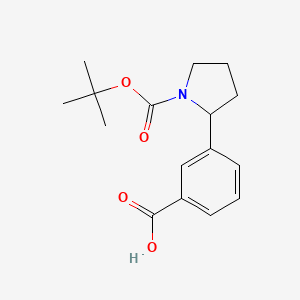

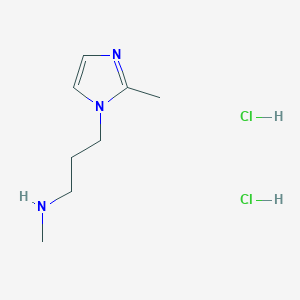

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)

![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)

![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)

![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)